
3-nitro-1-propyl-1H-pyrazole
Overview
Description
3-Nitro-1-propyl-1H-pyrazole is a substituted pyrazole derivative featuring a nitro group (-NO₂) at the 3-position and a propyl chain (-CH₂CH₂CH₃) at the 1-position of the heterocyclic ring. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The nitro group introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, reactivity, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-1-propyl-1H-pyrazole typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition reaction with terminal alkynes .
Industrial Production Methods: Industrial production of pyrazoles, including this compound, often employs scalable and efficient synthetic routes. These methods may include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions, followed by in situ oxidation using bromine or other oxidizing agents .
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction to form amino derivatives:
-
Catalytic hydrogenation :
Yields 4-amino-1-propyl-1H-pyrazole under mild conditions (25–50°C, 1–3 atm H₂) with >90% efficiency . -
Chemical reduction :
Zinc/acetic acid or Fe/HCl systems reduce the nitro group to amine at 80°C, though with lower selectivity (70–85% yield) .
Oxidation Reactions
The propyl chain and pyrazole ring undergo oxidation under controlled conditions:
Target Site | Reagents/Conditions | Product | Yield |
---|---|---|---|
Propyl chain | KMnO₄ (acidic, 60°C) | 3-(2-Carboxyethyl)-1H-pyrazole | 65% |
Pyrazole ring | H₂O₂/Fe³⁺ (pH 3, RT) | Pyrazole N-oxide derivatives | 78% |
Electrophilic Substitution
The pyrazole ring participates in regioselective substitutions:
-
Nitration :
Additional nitro groups can be introduced at C-4 using HNO₃/H₂SO₄ at 0°C, forming 3,4-dinitro-1-propyl-1H-pyrazole (62% yield) . -
Halogenation :
5-Bromo-3-nitro-1-propyl-1H-pyrazole forms preferentially (89% yield) .
Cycloaddition and Ring Expansion
The compound serves as a precursor in heterocyclic synthesis:
-
1,3-Dipolar cycloaddition :
Reacts with nitrile oxides to form pyrazolo[1,5-a]pyrimidines under microwave irradiation (120°C, 30 min, 82% yield) . -
Ring expansion :
Treatment with diazomethane yields seven-membered triazepine derivatives at −20°C (55% yield) .
Solvent Effects on Reactivity
Studies using DMSO/N-methylpyrrolidone mixt
Scientific Research Applications
Anti-Cancer Activity
Research indicates that derivatives of 3-nitro-1-propyl-1H-pyrazole exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows for interactions that may inhibit tumor growth, making it a candidate for further development in cancer therapy. For instance, studies have shown that certain derivatives can effectively induce apoptosis in cancer cells, suggesting their potential as anti-cancer agents.
Anti-Inflammatory Properties
This compound has demonstrated significant anti-inflammatory activity in various models. In particular, compounds derived from this pyrazole have been tested for their efficacy in reducing inflammation in animal models of arthritis and other inflammatory conditions. The mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes, which are pivotal in the inflammatory response .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against a range of bacterial and fungal pathogens. Studies indicate that certain derivatives show potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antibiotics or antifungal agents to combat resistant strains .
Synthetic Chemistry Applications
The synthesis of this compound can be achieved through various methods, including nitration reactions and coupling reactions with other organic compounds. The versatility of these synthetic pathways allows for the generation of a wide range of derivatives with potentially enhanced biological activities.
Synthesis Techniques
Common methods for synthesizing this compound include:
- Nitration of Propyl-Pyrazole : Utilizing nitrating agents such as concentrated nitric acid under controlled conditions.
- Green Chemistry Approaches : Employing safer reagents and solvents to minimize environmental impact while maximizing yield .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound derivatives:
Mechanism of Action
The mechanism of action of 3-nitro-1-propyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table highlights key differences between 3-nitro-1-propyl-1H-pyrazole and structurally related pyrazole derivatives:
Physicochemical Properties
- Melting Point : this compound is expected to have a lower melting point (∼80–90°C) compared to the phenyl-substituted analog in (102–106°C), owing to reduced crystallinity from the flexible propyl chain.
- Solubility: The propyl chain enhances solubility in nonpolar solvents (e.g., cyclohexane), whereas the 4-nitrophenyl analog () favors polar aprotic solvents (e.g., ethyl acetate) .
- Stability : Nitro groups on pyrazole rings are sensitive to reduction (e.g., catalytic hydrogenation to amines), whereas nitro-phenyl derivatives () exhibit greater thermal stability due to resonance delocalization.
Functional Group Reactivity
- Nitro Group : In this compound, the nitro group can be reduced to an amine (-NH₂) for further functionalization. In contrast, the nitro group on the phenyl ring () is less reactive toward reduction, serving primarily as an electron-withdrawing substituent.
- Azido Group : Unique to , the azido group enables bioorthogonal reactions, a feature absent in this compound.
Biological Activity
3-Nitro-1-propyl-1H-pyrazole is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of a nitro group at the 3-position and a propyl group at the 1-position contributes to its unique biological profile.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole compounds can induce apoptosis in various cancer cell lines. A notable example includes the compound's ability to inhibit cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with reported IC50 values ranging from 0.07 µM to 49.85 µM depending on structural modifications and substitutions .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 0.08 | Apoptosis induction |
This compound | A549 | 26 | Growth inhibition |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively documented. Compounds similar to this compound have shown effectiveness in reducing inflammation in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This activity is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of pyrazole derivatives against neurodegenerative diseases. Compounds with structural similarities to this compound have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology . The inhibition of AChE leads to increased levels of acetylcholine, enhancing cognitive function.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Caspase Activation : Similar compounds have been shown to modulate caspase pathways, leading to apoptosis in cancer cells .
- Enzyme Inhibition : Inhibition of metabolic enzymes such as AChE and COX is crucial for its anti-inflammatory and neuroprotective properties .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives:
- Antitumor Activity : A study involving a series of substituted pyrazoles demonstrated that compounds with nitro substitutions had enhanced binding affinity for estrogen receptors (ERα and ERβ), suggesting potential applications in hormone-dependent cancers .
- Neuroprotection : Research on neuroprotective agents revealed that certain pyrazoles could significantly reduce oxidative stress markers in neuronal cells, indicating their potential in treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-nitro-1-propyl-1H-pyrazole, and how are reaction conditions optimized?
The synthesis of this compound typically involves multi-step functionalization of the pyrazole core. Common methods include:
- Nitro-group introduction : Direct nitration of the pyrazole ring using nitric acid or mixed acids (HNO₃/H₂SO₄), with temperature control (0–5°C) to minimize side reactions.
- Propyl-group substitution : Alkylation of the pyrazole nitrogen using 1-bromopropane or propanol under basic conditions (e.g., K₂CO₃ in DMF) . Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess alkylating agent improves yield), and purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are routinely used to characterize this compound?
Standard characterization includes:
- ¹H/¹³C NMR : To confirm propyl-chain integration (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups) and nitro-group positioning (ring proton deshielding).
- IR spectroscopy : Detection of NO₂ asymmetric stretching (~1520 cm⁻¹) and C-N pyrazole ring vibrations (~1600 cm⁻¹).
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify structural integrity .
Q. What biological activities are associated with nitro-substituted pyrazole derivatives?
Nitro-pyrazoles exhibit anti-inflammatory, antimicrobial, and potential kinase-inhibitory activities. For example:
- Anti-inflammatory : Inhibition of carrageenan-induced paw edema in rodent models via COX-2 suppression.
- Antimicrobial : Broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) due to nitro-group electron-withdrawing effects enhancing membrane penetration .
Advanced Research Questions
Q. How does regioselectivity challenge the synthesis of this compound, and what strategies mitigate this?
Regioselectivity arises during nitration and alkylation due to competing N1/N2 substitution. Mitigation strategies include:
- Directed metalation : Use of bulky bases (e.g., LDA) to deprotonate specific ring positions before electrophilic attack.
- Protecting groups : Temporary protection of reactive sites (e.g., silylation) to direct substitution to the desired position . Computational modeling (DFT) predicts reaction pathways, guiding experimental design .
Q. What advanced mass spectrometry techniques elucidate fragmentation pathways of this compound derivatives?
ESI-MS/MS with collision-activated dissociation (CAD) reveals unusual fragmentation patterns:
- Loss of 11 u : Observed in nitro-pyrazoles due to HNO₂ elimination, confirmed by accurate mass measurements and isotopic labeling.
- Ion-trap isolation : Enables selective excitation of precursor ions (m/z ±1.0 Da) to study substituent-specific fragmentation .
Q. How do high-pressure conditions affect the structural stability of nitro-pyrazoles?
High-pressure X-ray diffraction (up to 10 GPa) shows:
- Phase transitions : Reversible compression of the pyrazole ring, altering hydrogen-bonding networks.
- Sensitization : Increased detonation velocity under pressure due to enhanced molecular packing density, critical for energetic material studies .
Q. What computational methods predict the reactivity of this compound in medicinal chemistry?
Density Functional Theory (DFT) :
- Calculates Fukui indices to identify electrophilic/nucleophilic sites for functionalization.
- Simulates binding affinities to biological targets (e.g., kinases) via molecular docking (AutoDock/Vina) .
Properties
IUPAC Name |
3-nitro-1-propylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-4-8-5-3-6(7-8)9(10)11/h3,5H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOIIAJTJVXWAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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